5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole
Overview
Description
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole is a useful research compound. Its molecular formula is C6H4ClF5N2 and its molecular weight is 234.55 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole are organic molecules, particularly those containing fluorine . The compound’s difluoromethyl and monofluoromethyl groups can often bring about many beneficial effects to the target molecules .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This process is of prime importance due to its applicability in functionalizing diverse fluorine-containing heterocycles . Halogen atom abstraction from (hetero)aryl halides generates aryl radicals that undergo a defluorinative arylation of α-trifluoromethyl alkenes .
Biochemical Pathways
The affected biochemical pathways involve the transformation of saccharides in HCl into furanics without any prior purification . This process leads to the production of 5-(chloromethyl)furfural (CMF), a compound that plays a crucial role in the construction of difluoromethyl substituted scaffolds .
Pharmacokinetics
The compound’s difluoromethyl and monofluoromethyl groups are known to be beneficial to a variety of cf 2 h- and ch 2 f-containing pharmaceuticals and agrochemicals .
Result of Action
The result of the compound’s action is the production of complex molecules bearing a terminal difluoromethyl group . These molecules have significant biological and synthetic value, making them core moieties of various biologically and pharmacologically active ingredients .
Action Environment
The compound’s difluoromethylation process is known to be applicable in diverse environments, given its ability to functionalize a wide range of fluorine-containing heterocycles .
Properties
IUPAC Name |
5-(chloromethyl)-1-(difluoromethyl)-3-(trifluoromethyl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClF5N2/c7-2-3-1-4(6(10,11)12)13-14(3)5(8)9/h1,5H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIQWFOFOJLFKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClF5N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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